N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-fluorophenoxy)acetamide

Description

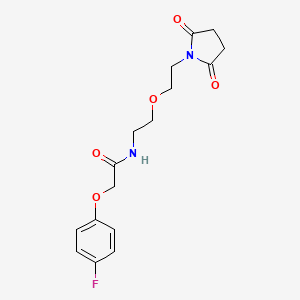

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenoxy group attached to an acetamide core and a 2,5-dioxopyrrolidin-1-yl ethoxy ethyl linker.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O5/c17-12-1-3-13(4-2-12)24-11-14(20)18-7-9-23-10-8-19-15(21)5-6-16(19)22/h1-4H,5-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNJDXVQSFAUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)COC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has attracted interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

- Dioxopyrrolidine : Imparts stability and potential for interaction with biological targets.

- Ethoxyethyl chain : Enhances solubility and bioavailability.

- Fluorophenyl group : Modifies electronic properties, potentially influencing receptor interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Modulation : The dioxopyrrolidine moiety is known to interact with various enzymes, potentially modulating their activity. For instance, it may influence sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in cellular processes such as DNA repair and metabolism .

- Calcium Channel Inhibition : Similar compounds have demonstrated the ability to inhibit L-type calcium channels, which could contribute to anticonvulsant properties .

- Neuroprotective Effects : The compound has shown promise in protecting against neurotoxicity in various models, suggesting it may have applications in treating neurodegenerative diseases .

Anticonvulsant Properties

Research indicates that derivatives of the dioxopyrrolidine scaffold exhibit significant anticonvulsant activity. For example, one study reported that a related compound demonstrated protective effects in mouse models of seizures, with effective doses ranging from 22.4 mg/kg to 59.4 mg/kg depending on the model used .

Anti-inflammatory Activity

Compounds similar to this compound have been shown to exert anti-inflammatory effects by inhibiting pathways such as NF-κB signaling. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies indicate that it can reduce oxidative stress and prevent neuronal apoptosis in vitro, making it a candidate for further research in neurodegenerative conditions .

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

The 4-fluorophenoxy group distinguishes this compound from analogs with other substituents:

Key Insight: Fluorine’s electronegativity may improve target binding compared to bulky alkyl groups (e.g., 2,6-dimethyl), while trifluoromethoxy () balances lipophilicity and stability .

Linker and N-Substituent Differences

The dioxopyrrolidinyl ethoxy ethyl linker contrasts with other spacers:

Key Insight: PEG-like linkers () may offer superior solubility, while rigid aromatic systems () could limit conformational flexibility for target engagement .

Pharmacokinetic and Pharmacodynamic Implications

- Metabolic Stability: The dioxopyrrolidinyl group may undergo hydrolysis, whereas trifluoromethoxy () and cyano groups () resist metabolic degradation .

- Target Selectivity: Bulky substituents (e.g., 2,6-dimethylphenoxy in ) could reduce off-target effects but limit bioavailability .

Preparation Methods

Key Intermediates and Reagents

- 2-(4-Fluorophenoxy)acetic acid : Serves as the acyl donor.

- 2-(2-Aminoethoxy)ethyl-2,5-dioxopyrrolidine : Provides the amine nucleophile.

- N-Hydroxysuccinimide (NHS) : Forms the active ester intermediate.

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) : Facilitates carbodiimide-mediated coupling.

Stepwise Preparation Methods

Activation of 2-(4-Fluorophenoxy)acetic Acid to the NHS Ester

The carboxylic acid is activated using NHS in the presence of EDCI and a catalytic base. A representative protocol involves:

- Dissolving 2-(4-fluorophenoxy)acetic acid (1.0 equiv) in anhydrous dimethylformamide (DMF).

- Adding NHS (1.1 equiv) and EDCI (1.2 equiv) at 0–5°C under nitrogen.

- Stirring the mixture at room temperature for 12–24 hours.

Critical Parameters :

Amide Coupling with 2-(2-Aminoethoxy)ethyl-2,5-dioxopyrrolidine

The NHS ester reacts with the primary amine under mild conditions:

- Combining the NHS ester (1.0 equiv) with 2-(2-aminoethoxy)ethyl-2,5-dioxopyrrolidine (1.2 equiv) in DCM.

- Adding N-methylmorpholine (2.0 equiv) to scavenge HCl.

- Stirring at 25°C for 6–8 hours.

Optimization Insights :

- Base Selection : N-Methylmorpholine outperforms triethylamine in minimizing racemization.

- Stoichiometry : A slight excess of amine ensures complete conversion of the activated ester.

Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexanes).

Reaction Optimization and Mechanistic Studies

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 8 | 75 |

| DCM | 8.9 | 10 | 68 |

| THF | 7.5 | 12 | 55 |

Polar aprotic solvents like DMF enhance nucleophilicity of the amine, accelerating the reaction.

Catalytic Additives

- 4-Dimethylaminopyridine (DMAP) : Increases coupling efficiency by 15–20% through acyl transfer catalysis.

- Hydroxybenzotriazole (HOBt) : Suppresses side reactions in carbodiimide-mediated couplings.

Characterization and Analytical Data

Spectroscopic Confirmation

Q & A

Q. What are the critical steps in synthesizing N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Coupling of the 4-fluorophenoxyacetic acid moiety to an amine-containing intermediate (e.g., via activation with EDC/HOBt or DCC).

- Step 2: Introduction of the pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl) through a nucleophilic substitution or click chemistry reaction, often requiring anhydrous conditions in solvents like DMF or THF .

- Optimization Tips:

- Use catalytic amounts of DMAP to enhance coupling efficiency.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify intermediates via column chromatography (silica gel, eluting with EtOAc/hexane gradients) to ensure high purity for subsequent steps.

Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy:

- 1H/13C NMR to verify the presence of the 4-fluorophenoxy group (δ ~6.8–7.1 ppm for aromatic protons) and pyrrolidinone carbonyl signals (δ ~170–175 ppm) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the ethoxyethyl chain.

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with ≤ 3 ppm error.

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. Which in vitro assays are appropriate for initial biological activity screening?

Methodological Answer: Prioritize assays aligned with structural analogs:

- Kinase Inhibition Assays: Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the fluorophenoxy group’s electron-withdrawing properties, which may enhance binding affinity .

- Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control.

- Solubility and Stability: Pre-screen in PBS (pH 7.4) and simulate metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

- Variable Substituents: Systematically modify the:

- Pyrrolidinone ring: Replace with other cyclic ketones (e.g., succinimide) to assess ring size effects.

- Fluorophenoxy group: Test analogs with Cl, Br, or NO2 substitutions to compare electronic effects .

- Assay Design:

- Use dose-response curves (IC50 values) in enzyme inhibition assays.

- Pair with computational docking (AutoDock Vina) to correlate substituent changes with binding energy differences .

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?

Methodological Answer:

- Replicate Under Standardized Conditions: Ensure identical assay parameters (e.g., ATP concentration in kinase assays, cell passage number).

- Impurity Analysis: Use LC-MS to rule out batch-specific contaminants (e.g., unreacted intermediates) .

- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding kinetics or in vivo zebrafish xenograft models .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies:

- Hydrolytic Stability: Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC .

- Oxidative Stress: Expose to H2O2 (0.3% w/v) to simulate ROS-rich environments.

- Metabolic Stability: Use human liver microsomes (HLMs) with NADPH cofactor; calculate t1/2 and intrinsic clearance .

Q. What mechanistic approaches can elucidate the compound’s mode of action in cellular models?

Methodological Answer:

- Target Identification:

- Chemical Proteomics: Use affinity-based pull-down assays with biotinylated analogs.

- CRISPR-Cas9 Knockout: Generate cell lines lacking putative targets (e.g., kinases) to confirm on-target effects .

- Pathway Analysis: Perform RNA-seq or phosphoproteomics to map downstream signaling changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.